Stable isotope labeling, particularly deuterium incorporation, has become indispensable for tracing the metabolic fate of inhaled corticosteroids with high precision. Deuterated analogues like desisobutyryl ciclesonide-d11 (chemical formula: C28H27D11O6, molecular weight: 481.67 g/mol) serve as internal standards in mass spectrometry, enabling accurate quantification of drugs and metabolites at ultralow concentrations [1] [6]. This compound features deuterium atoms at 11 positions on the cyclohexyl moiety, maintaining chemical properties nearly identical to the non-deuterated molecule while allowing distinct chromatographic separation [1] [3]. In pharmacokinetic studies, such labeling eliminates matrix effects and ion suppression, thereby enhancing assay specificity [6]. For prodrug corticosteroids like ciclesonide—which undergoes enzymatic conversion to active desisobutyryl ciclesonide (des-CIC) in target tissues—deuterated tracers enable researchers to map metabolic kinetics across organs. A pivotal application is the differentiation between pulmonary versus systemic activation, a critical determinant of therapeutic efficacy and safety [5] [6].
Table 1: Key Specifications of Desisobutyryl Ciclesonide-d11
Property | Specification |
---|---|
Molecular Formula | C28H27D11O6 |
Molecular Weight | 481.67 g/mol |
Purity | >95% (HPLC) [1], 98% [2] |
Storage Conditions | -20°C (long-term) [1] [3] |
Chemical Name | (6aR,6bS,7S,8aS,8bS,10R,11aR,12aS,12bS)-10-(cyclohexyl-d11)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyldodecahydronaphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4-one [3] |
Desisobutyryl ciclesonide-d11 occupies a unique niche in studying the activation of the prodrug ciclesonide, which requires hydrolysis by esterases (e.g., carboxylesterase 1/2) and acetylcholinesterase to yield therapeutically active des-CIC . Its deuterated structure facilitates precise tracking of tissue-specific metabolism, particularly in organs expressing these enzymes:
Table 2: Research Applications of Desisobutyryl Ciclesonide-d11
Application | Key Findings | Reference |
---|---|---|
Placental Transfer | CES1 expression and des-CIC formation are highest in second-trimester placenta, indicating gestational-age-dependent fetal exposure risks . | |
Formulation PK | Nasal aerosol shows 10-fold lower systemic des-CIC exposure vs. oral inhalers, confirming targeted delivery [5]. | [5] |
Bioanalytical Sensitivity | Enables LLOQ of 1 pg/mL in serum, allowing full PK profile characterization of ciclesonide and des-CIC [6]. | [6] |
The integration of desisobutyryl ciclesonide-d11 into regulatory workflows (e.g., ANDA submissions) further highlights its role in validating bioanalytical methods for drug approval [3] [6]. Its use ensures accuracy in quantifying tissue-specific drug activation, ultimately guiding the development of safer inhaled corticosteroids with minimized off-target effects.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7